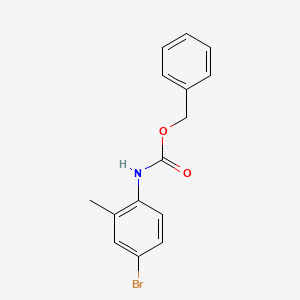

Benzyl (4-bromo-2-methylphenyl)carbamate

描述

Benzyl (4-bromo-2-methylphenyl)carbamate is an organic compound belonging to the carbamate family It is characterized by the presence of a benzyl group attached to a carbamate moiety, which is further substituted with a 4-bromo-2-methylphenyl group

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of benzyl (4-bromo-2-methylphenyl)carbamate can be achieved through several methods. One common approach involves the reaction of benzyl chloroformate with 4-bromo-2-methylaniline in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding the desired carbamate product .

Another method involves the use of carbamoyl chlorides, which can be formed in situ and subsequently reacted with substituted phenols. This one-pot procedure offers an economical and efficient route to the synthesis of substituted O-aryl carbamates .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for achieving high yields and minimizing by-products.

化学反应分析

Types of Reactions

Benzyl (4-bromo-2-methylphenyl)carbamate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom in the 4-bromo-2-methylphenyl group can participate in nucleophilic substitution reactions, leading to the formation of different substituted derivatives.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed for oxidation reactions.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used for reduction reactions.

Hydrolysis: Acidic or basic hydrolysis can be carried out using hydrochloric acid or sodium hydroxide, respectively.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted carbamates, while oxidation and reduction reactions can lead to the formation of different oxidation states of the compound.

科学研究应用

Pharmaceutical Development

Key Intermediate in Drug Synthesis

Benzyl (4-bromo-2-methylphenyl)carbamate is primarily utilized as an intermediate in the synthesis of various pharmaceuticals. Its structural features allow it to participate in reactions that lead to the formation of biologically active compounds. For example, it has been involved in the development of targeted therapies for cancer treatment, enhancing the efficacy of drugs designed to inhibit specific pathways associated with tumor growth and metastasis .

Case Study: Targeted Cancer Therapies

In a recent study, researchers synthesized a series of compounds derived from this compound that demonstrated significant activity against cancer cell lines. The compounds exhibited selective inhibition of cancer cell proliferation, suggesting potential for further development into therapeutic agents .

Agricultural Chemicals

Formulation of Pesticides and Herbicides

The compound is also employed in the formulation of agricultural chemicals, including pesticides and herbicides. Its ability to enhance the efficacy of crop protection products while minimizing environmental impact makes it valuable in sustainable agriculture practices .

Case Study: Efficacy in Crop Protection

Research has shown that formulations containing this compound significantly improved pest control compared to traditional agents. Field trials indicated a reduction in pesticide application rates without compromising effectiveness, highlighting its potential for use in integrated pest management strategies .

Biochemical Research

Studies on Enzyme Inhibition and Receptor Binding

In biochemical research, this compound is utilized to explore enzyme inhibition and receptor interactions. Its structural properties facilitate investigations into new biochemical pathways, contributing to the understanding of various diseases and biological processes .

Case Study: Enzyme Interaction Studies

In one study, this compound was tested for its ability to inhibit specific enzymes linked to metabolic disorders. The findings suggested that it could serve as a lead compound for developing new treatments targeting these enzymes .

Material Science

Development of Advanced Materials

The compound's unique chemical properties make it suitable for applications in material science, particularly in developing polymers and coatings that require specific performance characteristics. Its incorporation into materials can enhance durability and chemical resistance .

Case Study: Polymer Synthesis

A recent project focused on integrating this compound into polymer matrices demonstrated improved mechanical properties and thermal stability. This advancement opens avenues for creating high-performance materials for industrial applications .

Cosmetic Formulations

Potential Antioxidant Properties

In cosmetic science, this compound is explored for its potential antioxidant properties, which can aid in improving skin health and appearance. It is incorporated into skincare products aimed at combating oxidative stress on the skin .

Case Study: Skincare Product Development

A formulation study revealed that products containing this compound showed enhanced stability and efficacy in protecting skin cells from oxidative damage compared to control formulations without it. Consumer trials indicated improved skin texture and reduced signs of aging among users.

作用机制

The mechanism of action of benzyl (4-bromo-2-methylphenyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on enzymes or other proteins, leading to inhibition or modulation of their activity. The bromine and methyl substituents on the phenyl ring can influence the compound’s reactivity and binding affinity to its targets.

相似化合物的比较

Similar Compounds

- Benzyl (4-chloro-2-methylphenyl)carbamate

- Benzyl (4-fluoro-2-methylphenyl)carbamate

- Benzyl (4-iodo-2-methylphenyl)carbamate

Uniqueness

Benzyl (4-bromo-2-methylphenyl)carbamate is unique due to the presence of the bromine atom, which can participate in specific chemical reactions that other halogen-substituted analogs may not. The bromine substituent can also influence the compound’s biological activity and binding properties, making it distinct from its chloro, fluoro, and iodo counterparts.

生物活性

Benzyl (4-bromo-2-methylphenyl)carbamate is an organic compound belonging to the carbamate family, characterized by a benzyl group attached to a carbamate functional group. This compound has garnered interest for its potential biological activities, particularly in medicinal chemistry and enzyme interaction studies.

Chemical Structure and Properties

- Molecular Formula : C15H14BrNO2

- Molecular Weight : 320.18 g/mol

- CAS Number : 1245563-07-8

The structure includes a bromine atom at the para position and a methyl group at the ortho position relative to the carbamate linkage, which may influence its biological activity and interactions with various molecular targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and proteins through the formation of covalent bonds. The carbamate group can act as a nucleophile, allowing it to inhibit or modulate enzyme activity by binding to active sites on proteins. The presence of bromine and methyl substituents on the phenyl ring enhances its reactivity and binding affinity, potentially affecting its pharmacological properties.

Anticancer Potential

Research indicates that compounds with similar structures exhibit varying degrees of cytotoxicity against cancer cell lines. For instance, studies have shown that derivatives of carbamates can induce apoptosis in human cancer cell lines such as MCF-7 (breast cancer) and U-937 (monocytic leukemia) at sub-micromolar concentrations . The IC50 values for these compounds often range between 0.1 to 5 μM, indicating significant potency compared to standard chemotherapeutics like doxorubicin .

Enzyme Inhibition Studies

This compound has been utilized in studies investigating its role as an enzyme inhibitor. The compound's interaction with carbonic anhydrase isoforms has been explored, revealing that modifications in the substituents can drastically affect inhibitory potency. For example, electron-withdrawing groups tend to enhance the inhibitory activity compared to electron-donating groups .

Case Studies and Research Findings

- Cytotoxic Activity : A study assessing various carbamate derivatives highlighted that those with halogen substitutions exhibited higher cytotoxicity against cancer cell lines, with IC50 values significantly lower than those of non-halogenated counterparts .

- Enzyme Interaction : Investigations into the enzyme inhibition mechanisms demonstrated that this compound could effectively inhibit specific carbonic anhydrase isoforms, with varying degrees of effectiveness based on structural modifications .

- Synthetic Applications : The compound has been noted for its role in organic synthesis as an intermediate for creating more complex molecules, showcasing its versatility in chemical applications beyond biological activity.

Comparative Analysis of Related Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| This compound | C15H14BrNO2 | Carbamate structure; potential anticancer activity |

| Benzyl carbamate | C10H11NO2 | Simpler structure; lacks bromine |

| 4-Bromo-N,N-dimethylbenzamide | C10H12BrN | Contains dimethylamine; different functional group |

| 4-Bromo-2-methylphenol | C7H7BrO | Phenolic structure without carbamate linkage |

属性

IUPAC Name |

benzyl N-(4-bromo-2-methylphenyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14BrNO2/c1-11-9-13(16)7-8-14(11)17-15(18)19-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZJDMLNYSWZIGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Br)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80682141 | |

| Record name | Benzyl (4-bromo-2-methylphenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80682141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1245563-07-8 | |

| Record name | Benzyl (4-bromo-2-methylphenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80682141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。